molecular formula C3H6BrNO B1266602 2-Bromopropanamide CAS No. 5875-25-2

2-Bromopropanamide

Cat. No.: B1266602
CAS No.: 5875-25-2
M. Wt: 151.99 g/mol
InChI Key: AUHYZQCEIVEMFH-UHFFFAOYSA-N
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Safety and Hazards

2-Bromopropanamide is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using this substance only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical help should be sought .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromopropanamide plays a significant role in various biochemical reactions. It is known to interact with enzymes such as dl-2-haloacid dehalogenase from Pseudomonas putida PP3, which catalyzes the hydrolytic dehalogenation of this compound . This interaction is crucial for the dehalogenation process, which involves the removal of halogen atoms from organic compounds. The compound’s ability to participate in such reactions makes it valuable for studying enzyme-substrate interactions and understanding the mechanisms of dehalogenation.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and the levels of certain metabolites . Additionally, this compound may impact cell function by altering the activity of proteins involved in signaling pathways, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as dl-2-haloacid dehalogenase, and undergoes hydrolytic dehalogenation . This process involves the cleavage of the carbon-halogen bond, resulting in the formation of a dehalogenated product. The binding interactions and subsequent enzymatic reactions highlight the compound’s role in modulating enzyme activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound’s impact on cells can vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including changes in organ function and biochemical pathways. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those catalyzed by enzymes such as dl-2-haloacid dehalogenase . The compound undergoes hydrolytic dehalogenation, resulting in the formation of dehalogenated products. This process is essential for understanding the metabolic fate of halogenated compounds and their impact on cellular metabolism. The interaction with specific enzymes and cofactors highlights the compound’s role in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins can affect its localization and accumulation within cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and its potential impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures is essential for understanding the compound’s role in cellular processes and its potential impact on organelle function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopropanamide can be synthesized through the bromination of propionamide. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective bromination at the α-position of the propionamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production .

Comparison with Similar Compounds

Uniqueness: 2-Bromopropanamide is unique due to its specific reactivity and the ability to undergo selective substitution reactions. Its role as a substrate in enzyme-catalyzed dehalogenation also sets it apart from other similar compounds .

Properties

IUPAC Name

2-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHYZQCEIVEMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031970
Record name 2-Bromopropanamide
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Molecular Weight

151.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-25-2
Record name 2-Bromopropionamide
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Record name 2-Bromopropanamide
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Record name 5875-25-2
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Record name 2-Bromopropanamide
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Record name 2-bromopropanamide
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Record name 2-BROMOPROPANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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